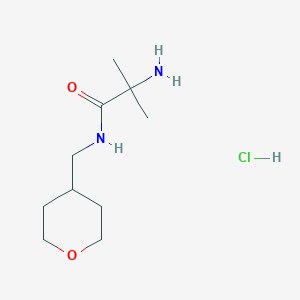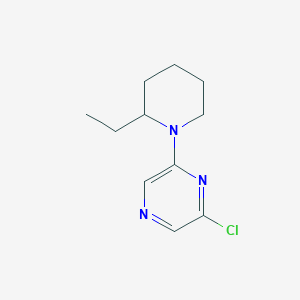![molecular formula C17H28ClNO B1394723 4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride CAS No. 1219949-28-6](/img/structure/B1394723.png)
4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride
Descripción general
Descripción
The compound "4-[2-
Aplicaciones Científicas De Investigación
Synthesis and Copolymerization
Research has shown that compounds similar to 4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride have been synthesized for various applications. For instance, phenoxy ring-substituted isopropyl phenylcyanoacrylates, including structures similar to the compound , have been prepared and copolymerized with styrene. This process involves piperidine catalyzed Knoevenagel condensation, indicating a potential application in polymer chemistry (Whelpley et al., 2022).
Molecular and Crystal Structures
The molecular and crystal structures of compounds with similar frameworks have been studied. For example, the crystal structures of derivatives of (1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate, which share structural features with the compound , have been characterized. These studies are crucial in understanding the physical and chemical properties of such compounds (Raghuvarman et al., 2014).
Pharmaceutical Chemistry
In the realm of pharmaceutical chemistry, compounds structurally related to 4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride, particularly piperidine derivatives, have been synthesized and evaluated for various biological activities. These activities range from antibacterial to antifungal properties, indicating potential pharmaceutical applications (Rameshkumar et al., 2003).
Antioxidant Properties
Some piperidine derivatives, similar in structure to the compound , have shown antioxidant properties. This suggests potential applications in fields where oxidative stress is a concern, such as in the development of anti-aging or neuroprotective drugs (Gasparyan et al., 2011).
Allosteric Modulation
Research into allosteric modulation of receptors using compounds like 4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride has been conducted. Such studies are crucial for understanding receptor dynamics and could lead to the development of new classes of drugs (Price et al., 2005).
Propiedades
IUPAC Name |
4-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-13(2)16-5-4-14(3)17(12-16)19-11-8-15-6-9-18-10-7-15;/h4-5,12-13,15,18H,6-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMCOHWLTCUZGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



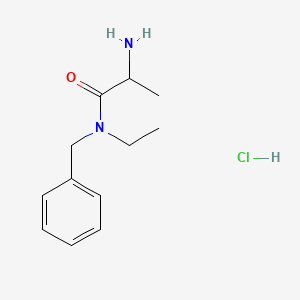
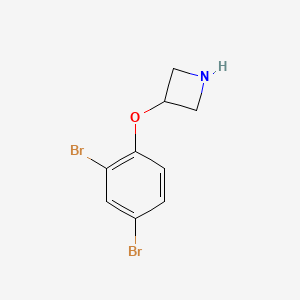
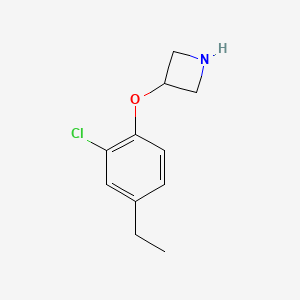
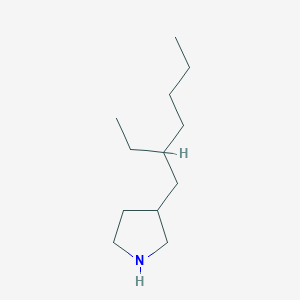
![2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394646.png)
![2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1394647.png)
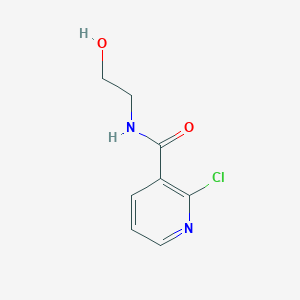
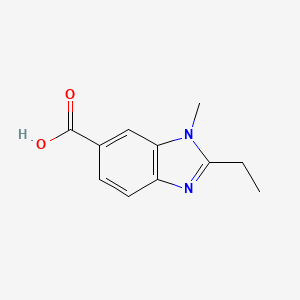
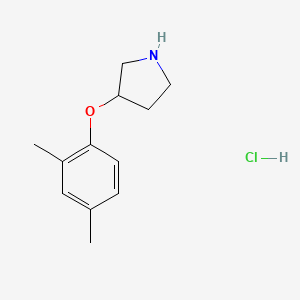
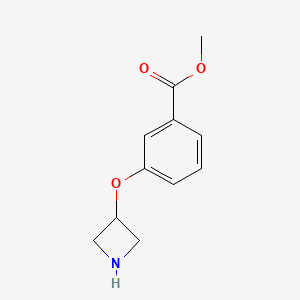
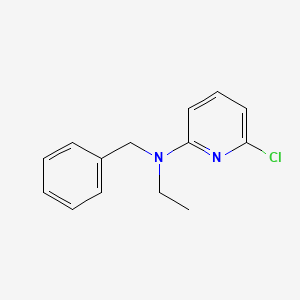
![2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394658.png)
